molecular formula C19H15Cl2NO2 B5198535 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-

3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-

Cat. No.: B5198535
M. Wt: 360.2 g/mol
InChI Key: DLSUYVWZOWUVHV-UHFFFAOYSA-N
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Description

3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core and a 2,4-dichlorophenyl substituent

Preparation Methods

The synthesis of 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .

Scientific Research Applications

3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c20-11-5-6-14(16(21)9-11)18-13-3-1-2-12(13)15-8-10(19(23)24)4-7-17(15)22-18/h1-2,4-9,12-13,18,22H,3H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSUYVWZOWUVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Reactant of Route 2
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Reactant of Route 3
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Reactant of Route 4
Reactant of Route 4
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Reactant of Route 5
Reactant of Route 5
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Reactant of Route 6
3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-

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